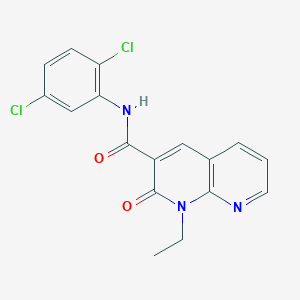

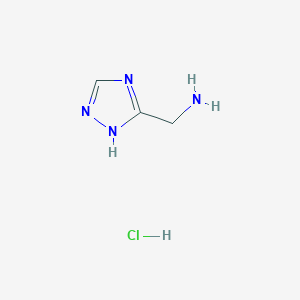

![molecular formula C13H9NO3 B2508745 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde CAS No. 209863-08-1](/img/structure/B2508745.png)

3'-Nitro[1,1'-biphenyl]-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of nitro-substituted carbaldehydes and their derivatives is a topic of significant interest in organic chemistry due to their potential applications in various fields. In the context of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, while the specific compound is not directly mentioned, related research provides insights into the synthesis of similar compounds. For instance, the synthesis of 3-, 4-, and 5-nitro-2-pyridinecarbaldehyde 2-pyridylhydrazones has been reported, which involves the preparation of hydrazones that react with metal ions to form complexes . Additionally, a metal-free synthesis method for 1H-indole-2-carbaldehydes using N-iodosuccinimide-mediated cyclization has been described, which is operationally straightforward and yields good results . These methods could potentially be adapted for the synthesis of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde by applying similar principles and reagents.

Molecular Structure Analysis

The molecular structure of nitro-substituted carbaldehydes is characterized by the presence of a nitro group and a formyl group attached to an aromatic system. The presence of these functional groups significantly influences the reactivity and properties of the molecule. For example, 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to be a versatile electrophile that reacts regioselectively with various nucleophiles . This suggests that the molecular structure of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde would also exhibit electrophilic characteristics, allowing for selective reactions at specific positions on the aromatic ring.

Chemical Reactions Analysis

The reactivity of nitro-substituted carbaldehydes with nucleophiles and their ability to undergo various chemical transformations is well-documented. For instance, 3-(4-Nitrophenyl)bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde can be reduced to form aminophenyl derivatives and can undergo photoinitiated isomerizations . Similarly, the synthesis of 2-nitroindoles from o-nitrobenzaldehydes involves a key step of thermolysis, which could be relevant to the chemical reactions that 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde might undergo . These studies indicate that the compound could participate in a variety of chemical reactions, including reductions, isomerizations, and nucleophilic substitutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted carbaldehydes are influenced by the nitro and aldehyde groups. These compounds typically exhibit high reactivity due to the electron-withdrawing nature of the nitro group, which makes the carbonyl carbon more susceptible to nucleophilic attack. The studies reviewed do not provide specific data on the physical properties such as melting point, boiling point, or solubility of 3'-Nitro[1,1'-biphenyl]-2-carbaldehyde, but by analogy with similar compounds, one can infer that it would have distinct spectroscopic characteristics and reactivity profiles that could be exploited in synthetic applications .

Applications De Recherche Scientifique

Biphenyl compounds and their isosteres have been considered a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .

Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry, as a large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

For example, 6-(3-(adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid which trademark drug (adapalene) as a third-generation topical retinoid primarily used for treating acne vulgaris, anti-inflammatory, antibacterial . Another example is sonidegib which acts as a drug for basal cell carcinoma .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-11-4-1-2-7-13(11)10-5-3-6-12(8-10)14(16)17/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNRGLBMCOYHKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Nitro[1,1'-biphenyl]-2-carbaldehyde | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

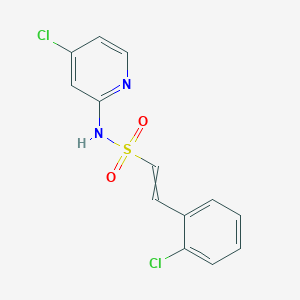

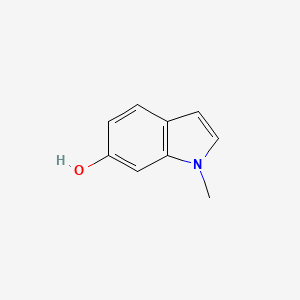

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

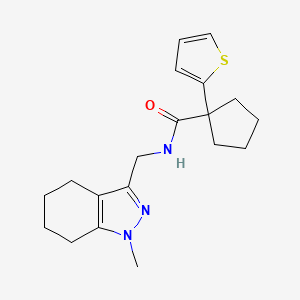

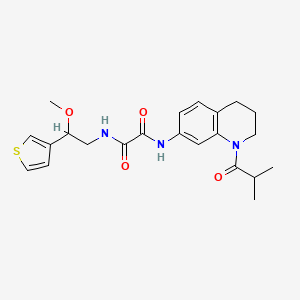

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)

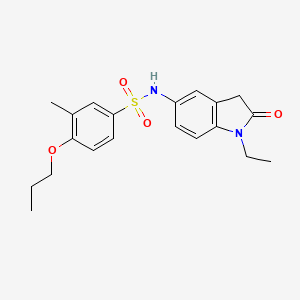

![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)

![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)

![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2508681.png)

![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)